molecular formula C20H21N3O3S2 B11017272 Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11017272
M. Wt: 415.5 g/mol
InChI Key: OLLGYDHRQKKQMQ-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The introduction of the benzyl and propyl groups is typically done through substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and thiazole rings, respectively. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkyl halides, nucleophiles, catalysts like palladium or platinum.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles and benzyl derivatives.

Scientific Research Applications

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 4-methylthiazole, and benzothiazole share structural similarities with Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate.

    Benzyl Derivatives: Compounds such as benzylamine, benzyl alcohol, and benzyl chloride have similar benzyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[(2-methyl-4-propyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O3S2/c1-4-8-14-17(27-12(2)21-14)18(24)23-20-22-16(19(25)26-3)15(28-20)11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11H2,1-3H3,(H,22,23,24)

InChI Key

OLLGYDHRQKKQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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